molecular formula C14H14O2 B1320668 4-Propoxy-1-naphthaldehyde CAS No. 54784-09-7

4-Propoxy-1-naphthaldehyde

Cat. No. B1320668
CAS RN: 54784-09-7
M. Wt: 214.26 g/mol
InChI Key: AHLCRRYBQRUDSQ-UHFFFAOYSA-N
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Patent
US07067534B1

Procedure details

Prepared according to the Procedure for 2-(isopentyloxy)-1-naphthaldehyde using 4-hydroxy-1-naphthaldehyde and 1-bromopropane.
Name
2-(isopentyloxy)-1-naphthaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O[C:7]1[CH:16]=[CH:15][C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:8]=1[CH:17]=[O:18])CC(C)C.[OH:19][C:20]1C2C(=CC=CC=2)C(C=O)=[CH:22][CH:21]=1.BrCCC>>[CH2:20]([O:19][C:15]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:8]([CH:17]=[O:18])=[CH:7][CH:16]=1)[CH2:21][CH3:22]

Inputs

Step One
Name
2-(isopentyloxy)-1-naphthaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(C)C)OC1=C(C2=CC=CC=C2C=C1)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C2=CC=CC=C12)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
Smiles
C(CC)OC1=CC=C(C2=CC=CC=C12)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.